
1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane is a siloxane compound characterized by its unique structure, which includes multiple methyl groups and a 2-methylpropyl group. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is usually catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxane-based polymers.
Reduction: Reduction reactions can lead to the formation of simpler siloxane compounds.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxane polymers.
Reduction: Simpler siloxane compounds.
Substitution: Halogenated or alkylated siloxanes.
Applications De Recherche Scientifique
1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of lubricants, sealants, and coatings due to its hydrophobic properties and thermal stability.
Mécanisme D'action
The mechanism by which 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane exerts its effects involves interactions with various molecular targets and pathways. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. In industrial applications, its thermal stability and resistance to oxidation make it an effective component in high-performance materials.
Comparaison Avec Des Composés Similaires
- 1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane
Uniqueness: 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane is unique due to the presence of the 2-methylpropyl group, which imparts distinct physical and chemical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
797760-71-5 |
|---|---|
Formule moléculaire |
C15H42O4Si5 |
Poids moléculaire |
426.92 g/mol |
Nom IUPAC |
[dimethyl(2-methylpropyl)silyl]oxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C15H42O4Si5/c1-15(2)14-21(6,7)17-23(10,11)19-24(12,13)18-22(8,9)16-20(3,4)5/h15H,14H2,1-13H3 |
Clé InChI |
TUQZLGHVNUSEEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


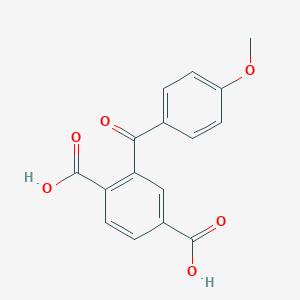

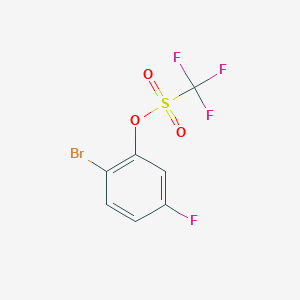
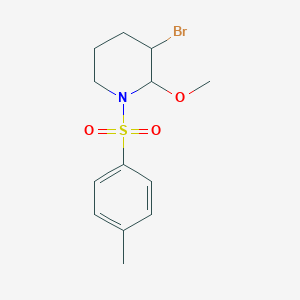


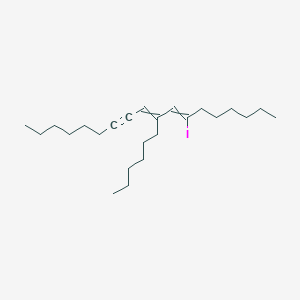
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
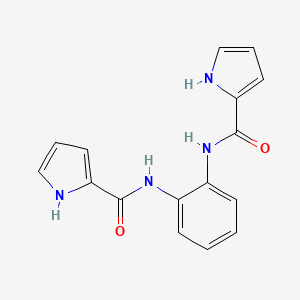
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
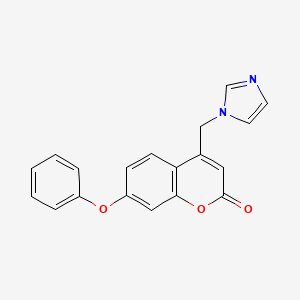
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)

